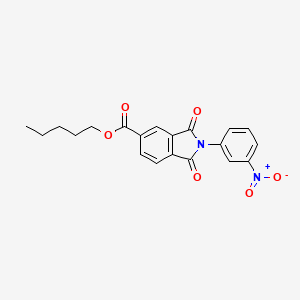
pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, commonly known as PTIO, is a nitric oxide (NO) scavenger. It is a widely used compound in scientific research due to its ability to inhibit the effects of NO. NO is an important signaling molecule in the body, but excessive production of NO can lead to various pathological conditions. PTIO has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
PTIO works by scavenging pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate and forming a stable nitroxide radical. This prevents pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate from reacting with other molecules in the body, which can lead to oxidative damage and inflammation. PTIO has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. The nitroxide radical formed by PTIO can be detected through electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
PTIO has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate-mediated vasodilation and platelet aggregation. PTIO has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTIO has been shown to reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. PTIO can be used in various experimental systems, such as cell cultures, animal models, and human studies. However, PTIO also has some limitations. It can react with other molecules in the body, which can lead to the formation of other reactive species. PTIO can also interfere with other signaling pathways in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on PTIO. One direction is to study the role of PTIO in mitochondrial function and oxidative stress. Another direction is to investigate the potential therapeutic applications of PTIO in various diseases, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Furthermore, the development of new pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavengers with improved properties, such as increased selectivity and potency, is an important area of research.
Métodos De Síntesis
PTIO can be synthesized through various methods, such as the reaction of pentyl isocyanate with 3-nitrobenzoic acid in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzoyl chloride with pentylamine in the presence of a base. The purity of the synthesized PTIO can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
PTIO is widely used in scientific research to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in various physiological and pathological conditions. It is used as a pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavenger to inhibit the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in vitro and in vivo. PTIO has been used to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. It has also been used to study the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate on mitochondrial respiration and oxidative stress.
Propiedades
IUPAC Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-4-10-28-20(25)13-8-9-16-17(11-13)19(24)21(18(16)23)14-6-5-7-15(12-14)22(26)27/h5-9,11-12H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJQXULTVQFHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4878416.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)
![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
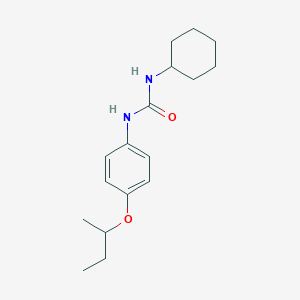
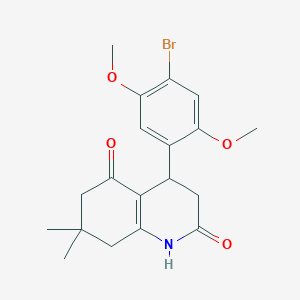
![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
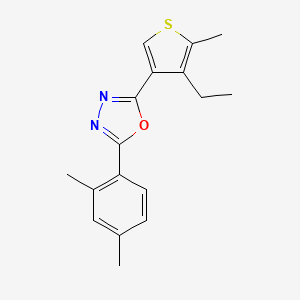
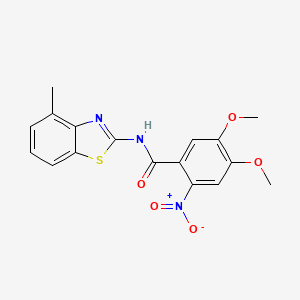
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)